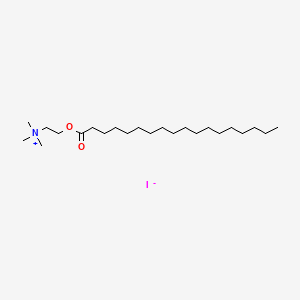

Stearoylcholine iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Stearoylcholine iodide is a cationic surfactant derived from stearic acid and choline. It is known for its amphiphilic properties, which make it useful in various applications, including the formation of nanoparticles and its use in pharmaceutical formulations . The compound is characterized by its ability to reduce surface tension and form micelles, which are essential for its role in drug delivery systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of stearoylcholine iodide typically involves two main steps: esterification and quaternization. The process begins with the esterification of stearic acid with 2-(dimethylamino)ethanol to form the intermediate aminoethyl ester. This intermediate is then quaternized with methyl iodide to produce this compound . The reaction conditions generally include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes the purification of the final product to meet pharmaceutical-grade standards.

Análisis De Reacciones Químicas

Types of Reactions: Stearoylcholine iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form stearoylcholine oxide.

Reduction: Reduction reactions can convert this compound back to its precursor compounds.

Substitution: The iodide ion in this compound can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Halide exchange reactions typically involve reagents such as sodium chloride or potassium bromide.

Major Products Formed: The major products formed from these reactions include stearoylcholine oxide, reduced stearoylcholine, and various substituted derivatives depending on the reagents used .

Aplicaciones Científicas De Investigación

Stearoylcholine iodide has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a reagent in various organic reactions.

Biology: The compound is employed in the study of cell membrane interactions and as a tool for enhancing cellular uptake of drugs.

Industry: It finds applications in the production of cosmetics and personal care products due to its emulsifying properties.

Mecanismo De Acción

The mechanism of action of stearoylcholine iodide primarily involves its interaction with cell membranes. The cationic nature of the compound allows it to bind to negatively charged cell membranes, facilitating the uptake of associated drugs or nanoparticles. This interaction is mediated through choline transporters and specific receptors on the cell surface . The compound’s ability to form micelles also plays a crucial role in its mechanism of action, as it enhances the solubility and stability of hydrophobic drugs.

Comparación Con Compuestos Similares

Oleoylcholine iodide: Similar to stearoylcholine iodide but derived from oleic acid.

Palmitoylcholine iodide: Derived from palmitic acid, this compound has a shorter fatty acid chain compared to this compound, affecting its micelle-forming ability and surface activity.

Uniqueness: this compound is unique due to its long stearic acid chain, which provides enhanced stability and lower critical micelle concentration compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring stable emulsions and nanoparticles .

Actividad Biológica

Stearoylcholine iodide (SC) is a member of the O-acylcholines (OACs), which are cationic lipids known for their diverse biological activities and potential medicinal properties. This article explores the biological activity of this compound, including its structural characteristics, phase behavior, drug delivery applications, and its role in enhancing drug absorption.

Structural Characteristics

This compound has a unique molecular structure that contributes to its biological activity. It forms an interdigitated bilayer structure , characterized by the all-trans conformation of its polymethylene chain. This structural arrangement is crucial for its function as a lipid surfactant in various biological and pharmaceutical applications .

Phase Behavior

The phase behavior of this compound is significantly influenced by the type of counterion present. Studies have demonstrated that in aqueous dispersion, SC undergoes a cooperative phase transition from a gel phase to a micellar structure. This transition is affected by the Hofmeister series, where the presence of different anions (e.g., Cl−, Br−, I−) modulates the transition temperature and overall phase properties .

Table 1: Phase Transition Characteristics of this compound

| Counterion | Phase Transition Temperature (°C) |

|---|---|

| Cl− | X |

| Br− | Y |

| I− | Z |

Note: Values for X, Y, Z to be determined from specific studies.

Drug Delivery Applications

This compound has been explored for its potential as a drug delivery vector. Its amphiphilic nature allows it to efficiently template silica matrices, resulting in high drug loading capabilities . Research indicates that SC can form homogeneous domains within silica thin films, which enhances the release profiles of encapsulated drugs. The release kinetics can be tailored through the structural properties of the silica matrix .

Case Study: Drug Release Kinetics

In a study investigating the release kinetics of drugs from SC-templated silica films, it was found that:

- Initial Burst Release : Characterized by rapid release followed by a more controlled release profile.

- Drug Loading : High drug loading (up to 60 wt%) was achieved without compromising the structural integrity of the silica matrix.

Enhancement of Drug Absorption

This compound has also been identified as an effective agent for enhancing drug absorption in gastrointestinal applications. It acts as an absorption promoter, showing significant improvements in bioavailability compared to traditional agents. For instance, studies have shown that SC can enhance the gastrointestinal permeability of drugs at concentrations as low as 0.05%, demonstrating its efficacy without altering normal mucosal morphology .

Table 2: Bioavailability Comparison of this compound with Other Agents

| Compound | Percent Bioavailability (%) |

|---|---|

| None | 2 ± 1.1 |

| Lauroylcholine chloride | 100 ± 13.2 |

| Myristoylcholine chloride | 32 ± 4.6 |

| This compound | 20.3 ± 5.9 |

Propiedades

Número CAS |

24902-45-2 |

|---|---|

Fórmula molecular |

C23H48INO2 |

Peso molecular |

497.5 g/mol |

Nombre IUPAC |

trimethyl(2-octadecanoyloxyethyl)azanium;iodide |

InChI |

InChI=1S/C23H48NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

ZCPNUVKSRUXQOL-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.